Home > Products > Screening Compounds P73345 > Pradefovir Mesylate
Pradefovir Mesylate - 625095-61-6

Pradefovir Mesylate

Catalog Number: EVT-385277
CAS Number: 625095-61-6
Molecular Formula: C18H23ClN5O7PS
Molecular Weight: 519.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pradefovir mesilate (previously known as MB-06886, Hepavir B and remofovir mesylate) is an orally administered small molecule compound that belongs to a novel series of phosphate and phosphonate prodrugs of adefovir. [Adefovir] (Hepsera) is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus. As adefovir is poorly absorbed and associated with a high level of nephrotoxicity, pradefovir mesilate was designed to specifically target the liver and reduce risks to external tissue, especially the kidneys, while improving results of adefovir. Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. The novel prodrug is highly stable in both plasma and tissues and demonstrated potent preclinical and clinical anti-HBV activity. Pradefovir is undergoing phase II development for the treatment of chronic hepatitis B.
Pradefovir Mesylate is the mesylate salt form of pradefovir, a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV). Pradefovir is specifically metabolized in the liver by hepatic enzymes, mainly by CYP4503A4, to adefovir. In turn, adefovir is phosphorylated by cellular kinases to its activated form adevofir diphosphate. By competing with the natural substrate dATP, the diphosphate form is incorporated into viral DNA and inhibits RNA-dependent DNA polymerase. This causes DNA chain termination and eventually results in an inhibition of HBV replication.
Overview

Pradefovir mesylate is a novel antiviral prodrug primarily developed for the treatment of chronic hepatitis B virus infections. Classified as a small molecule and an organophosphorus compound, it is specifically categorized under adenine nucleotides. The compound's chemical structure is defined by the molecular formula C17H19ClN5O4PC_{17}H_{19}ClN_{5}O_{4}P, and it is recognized for its stability in plasma and tissues, which enhances its efficacy in targeting the liver, where hepatitis B virus replication occurs .

Synthesis Analysis

The synthesis of pradefovir mesylate involves multiple steps, focusing on the creation of key intermediates through phosphonylation and subsequent chemical modifications. Although proprietary details of the synthesis are not fully disclosed, the process typically begins with the treatment of adenosine with ethylene carbonate in the presence of sodium hydroxide under reflux conditions. This reaction is crucial for forming the core structure necessary for further modifications .

Technical Details

  1. Initial Reaction: Adenosine is reacted with ethylene carbonate to form a cyclic intermediate.
  2. Phosphonylation: The cyclic intermediate undergoes phosphonylation to introduce the phosphonate moiety, enhancing its antiviral properties.
  3. Formation of Mesylate Salt: The final step involves converting pradefovir into its mesylate salt form to improve solubility and bioavailability.
Molecular Structure Analysis

Pradefovir mesylate features a complex molecular structure characterized by several functional groups essential for its biological activity. The presence of a phosphonate group plays a critical role in its mechanism as an antiviral agent.

Structure Data

  • Molecular Formula: C17H19ClN5O4PC_{17}H_{19}ClN_{5}O_{4}P
  • Molecular Weight: Approximately 404.78 g/mol
  • Functional Groups: Includes a chlorinated aromatic ring, amino groups, and a phosphonate moiety, contributing to its pharmacological properties.
Chemical Reactions Analysis

Pradefovir mesylate primarily acts through its conversion into an active form that inhibits hepatitis B virus replication. The activation process involves metabolic oxidation mediated by cytochrome P-450 3A4, an enzyme predominantly expressed in the liver.

Reactions and Technical Details

  1. Oxidation: The prodrug undergoes oxidation to yield its active phosphorylated form.
  2. Inhibition Mechanism: The active form competes with natural substrates for incorporation into viral DNA during replication, effectively halting the process.
Mechanism of Action

The mechanism of action of pradefovir mesylate centers on its role as a DNA-directed DNA polymerase inhibitor. Upon activation, it interferes with the replication process of hepatitis B virus within hepatocytes.

Process and Data

  1. Viral Entry: The hepatitis B virus enters liver cells and releases its genetic material.
  2. Replication Interference: The active form of pradefovir competes with viral nucleotides, disrupting the synthesis of viral DNA.
  3. Clinical Evidence: Preclinical and clinical trials have demonstrated significant antiviral activity against hepatitis B virus, supporting its potential as a therapeutic agent .
Physical and Chemical Properties Analysis

Pradefovir mesylate exhibits several distinct physical and chemical properties that contribute to its effectiveness as an antiviral agent.

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in water and other polar solvents due to the presence of hydrophilic groups.

Chemical Properties

  • Stability: Demonstrates high stability in plasma, which is essential for maintaining therapeutic levels during treatment.
  • pH Sensitivity: The stability can vary with changes in pH; optimal conditions are necessary for maintaining drug efficacy.
Applications

Pradefovir mesylate is primarily being developed for treating chronic hepatitis B virus infections. Its unique pharmacokinetic profile allows for oral administration, providing a convenient alternative to injectable therapies.

Scientific Uses

  1. Antiviral Therapy: Effective against chronic hepatitis B infections, particularly in patients who may not respond well to existing therapies.
  2. Clinical Trials: Currently undergoing various phases of clinical trials to assess efficacy and safety profiles .
  3. Potential Combination Therapies: Due to its metabolic pathway involving cytochrome P-450 3A4, careful consideration is required when co-administering with other medications that may affect this enzyme's activity .

Pradefovir mesylate represents a promising advancement in antiviral therapy, particularly for chronic hepatitis B virus infections, due to its targeted mechanism of action and favorable pharmacokinetic properties.

Chemical and Pharmacological Profile of Pradefovir Mesylate

Structural Characterization and Molecular Properties

Chemical Composition and Functional Groups

Pradefovir mesylate (C₁₈H₂₃ClN₅O₇PS) is a small molecule organophosphorus compound with a molecular weight of 519.90 g/mol. Its molecular architecture integrates several pharmacologically significant components [3] [5] [9]:

  • A 6-aminopurine moiety (adenine derivative) that serves as the nucleic acid analogue core
  • A phosphonomethoxyethyl linker enabling phosphonate delivery
  • A substituted dioxaphosphinane ring (cyclodioxaphosphinane) forming the cyclic prodrug component
  • A 3-chlorophenyl group attached to the dioxaphosphinane ring
  • A methanesulfonate (mesylate) counterion enhancing solubility

The stereochemistry features chiral centers at the phosphorus atom and the 4-position carbon of the dioxaphosphinane ring, adopting specific (2R,4S) configurations that influence metabolic activation kinetics [4] [5]. This structural complexity enables both plasma stability and targeted hepatic activation.

Table 1: Molecular Properties of Pradefovir Mesylate

PropertyValue/Description
Chemical FormulaC₁₈H₂₃ClN₅O₇PS
Molecular Weight519.90 g/mol
IUPAC Name(2R,4S)-2-{[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}-4-(3-chlorophenyl)-1,3,2λ⁵-dioxaphosphinan-2-one methanesulfonate
CAS Registry Number625095-61-6
Key Functional GroupsCyclic phosphonate ester, 6-aminopurine, aryl chloride
Chiral CentersPhosphorus (P), C4 of dioxaphosphinane

Prodrug Design and Liver-Targeting Mechanisms

Pradefovir mesylate exemplifies the HepDirect prodrug technology, designed to overcome pharmacokinetic limitations of the parent nucleotide analogue adefovir (PMEA, 9-(2-phosphonylmethoxyethyl) adenine). The cyclic 1-aryl-1,3-propanyl ester design incorporates three critical elements [4] [5] [9]:

  • Metabolic Trigger: The prodrug incorporates a CYP3A4-specific oxidation site on the dioxaphosphinane ring adjacent to the 3-chlorophenyl group. This ring undergoes enzyme-catalyzed hydroxylation at the benzylic carbon (C4 position), initiating a fragmentation cascade.
  • Chemical Trapping Mechanism: Following CYP3A4-mediated oxidation, the dioxaphosphinane ring undergoes spontaneous cleavage, releasing the active phosphonate drug (PMEA) and a chemically inert quinone methide byproduct. This fragmentation occurs preferentially in hepatocytes due to high CYP3A4 expression.
  • Charge Masking: The cyclic phosphonate ester neutralizes the negative charges of the phosphonate group, significantly enhancing intestinal permeability compared to ionic PMEA.

This targeted design achieves a 12-fold improvement in the liver-to-kidney ratio of active metabolite PMEA compared to adefovir dipivoxil, minimizing renal exposure while maximizing antiviral delivery to hepatocytes [4]. The design exploits the high concentration and activity of CYP3A4 in hepatocytes (constituting ~30% of total hepatic CYP content), creating spatial specificity for HBV-infected cells [2].

Pharmacokinetic Properties

Absorption and Bioactivation Pathways

Following oral administration, pradefovir mesylate demonstrates enhanced gastrointestinal absorption due to its lipophilic prodrug structure, which masks the polar phosphonate group of PMEA. The compound exhibits high plasma stability (>95% intact prodrug after 2 hours in human plasma) with minimal non-enzymatic hydrolysis, ensuring efficient prodrug delivery to the portal circulation [5] [9]. Bioactivation occurs predominantly through a sequential enzymatic pathway [2] [4]:

  • Hepatic Uptake: Intact prodrug traverses hepatocyte membranes via passive diffusion and potentially organic anion-transporting polypeptide (OATP) transporters.
  • CYP3A4-Mediated Oxidation: The benzylic carbon (C4) undergoes stereospecific hydroxylation by hepatic CYP3A4, forming a transient hydroxymethyl intermediate.
  • Spontaneous Fragmentation: The unstable intermediate undergoes rapid β-elimination, cleaving the phosphorus-oxygen bond to release PMEA and an inert aryl byproduct (3-chloroacetophenone).
  • Phosphorylation: Liberated PMEA undergoes intracellular phosphorylation by cellular kinases to form the active antiviral moiety, PMEA diphosphate (PMEApp).

Table 2: Metabolic Activation Kinetics of Pradefovir

ParameterValueExperimental System
CYP3A4 Km60 μMHuman liver microsomes
Vmax228 pmol/min/mg proteinHuman liver microsomes
Intrinsic Clearance359 mL/minHuman liver microsomes
Ketoconazole IC50~0.5 μMRecombinant CYP3A4
Monoclonal Antibody Inhibition>85% inhibitionAnti-CYP3A4 MAb

Hepatic Metabolism via Cytochrome P450 3A4 (CYP3A4)

CYP3A4 exclusively catalyzes the initial bioactivation step, as demonstrated through multiple experimental approaches [2] [3] [5]:

  • Isozyme Specificity Screening: Among 13 cDNA-expressed human CYP isozymes (1A1, 1A2, 1B1, 2A6, 2B6, 2C8, 2C9, 2C18, 2C19, 2D6, 2E1, 3A4, 3A5), only CYP3A4 exhibited significant metabolic conversion of pradefovir to PMEA.
  • Inhibition Profiling: Ketoconazole (a potent CYP3A4 inhibitor) caused concentration-dependent inhibition of PMEA formation (IC₅₀ ≈ 0.5 μM). Anti-CYP3A4 monoclonal antibodies inhibited >85% of PMEA generation in human liver microsomes, while inhibitors of other CYPs showed negligible effects.
  • Kinetic Parameters: In human liver microsomes, bioactivation followed classic Michaelis-Menten kinetics with Kₘ = 60 μM and Vₘₐₓ = 228 pmol/min/mg protein, yielding intrinsic clearance of 359 mL/min.

The metabolic activation occurs almost exclusively in hepatocytes, with negligible contribution from intestinal enzymes. Studies in portal vein-cannulated rats demonstrated that >98% of systemic PMEA derives from hepatic metabolism rather than intestinal or plasma conversion [2]. Crucially, pradefovir exhibits no significant inhibitory effects on major CYP isoforms (3A4, 2D6, 2C9, 2C19, 2E1, 1A2) at therapeutic concentrations (0.2–20 μM) and does not demonstrate mechanism-based inhibition [2].

Tissue Distribution and Plasma Stability

The liver-targeted design achieves preferential intrahepatic distribution of the active metabolite:

  • Tissue-Specific Activation: In rats administered [¹⁴C]pradefovir, PMEA-derived radioactivity in the liver was 20-fold higher than in kidneys, contrasting sharply with adefovir dipivoxil which showed near-equal distribution (1:1 liver:kidney ratio) [4].
  • Plasma Pharmacokinetics: Pradefovir mesylate demonstrates excellent plasma stability, with <5% conversion to PMEA in plasma over 24 hours. This stability minimizes systemic exposure to free PMEA, reducing nephrotoxic potential [5] [9].
  • Metabolite Profile: After hepatic activation, PMEA undergoes minimal further metabolism. Urinary excretion studies in rats showed that ~66% of urinary radioactivity corresponded to intact PMEA within 24 hours, confirming its metabolic stability post-activation [2].

Table 3: Plasma Stability and Tissue Distribution Profile

ParameterFindingExperimental System
Plasma half-life (intact prodrug)>24 hoursHuman plasma in vitro
Plasma PMEA conversion (24h)<5%Human plasma in vitro
Liver:Kidney PMEA ratio20:1Rat tissue distribution
Urinary PMEA recovery (0-24h)~66% of radioactivityRat excretion study
Primary elimination routeRenal (as PMEA)Preclinical models

The strategic integration of CYP3A4-mediated hepatic targeting and plasma stability establishes pradefovir mesylate as a pharmacokinetically optimized prodrug that maximizes therapeutic index through spatial control of active metabolite delivery [2] [4] [7].

Properties

CAS Number

625095-61-6

Product Name

Pradefovir Mesylate

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid

Molecular Formula

C18H23ClN5O7PS

Molecular Weight

519.9 g/mol

InChI

InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1

InChI Key

JXQUAHHUSMJUFV-HZPZRMRQSA-N

SMILES

CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Canonical SMILES

CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Isomeric SMILES

CS(=O)(=O)O.C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.